molecular formula C16H14N2O3S B2387522 Methyl 4-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamoyl]benzoate CAS No. 896302-91-3

Methyl 4-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamoyl]benzoate

Cat. No.: B2387522
CAS No.: 896302-91-3
M. Wt: 314.36
InChI Key: VSBZXUMDQCJHPQ-UHFFFAOYSA-N
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Description

Methyl 4-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamoyl]benzoate is a synthetic organic compound featuring a methyl benzoate backbone substituted at the 4-position with a carbamoyl group. This carbamoyl moiety is further linked to a 3-cyano-4,5-dimethylthiophene ring. Its synthesis likely involves coupling 4-(methoxycarbonyl)benzoic acid with a thiophene-containing aniline derivative, analogous to methods described for related compounds .

Properties

IUPAC Name

methyl 4-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-9-10(2)22-15(13(9)8-17)18-14(19)11-4-6-12(7-5-11)16(20)21-3/h4-7H,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBZXUMDQCJHPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amide Coupling via Activated Carboxylic Acid Derivatives

A primary route involves coupling 4-(methoxycarbonyl)benzoic acid with 3-cyano-4,5-dimethylthiophen-2-amine. The carboxylic acid is first activated to enhance electrophilicity, enabling nucleophilic attack by the amine.

Activation Methods :

  • Acid Chloride Formation : Treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the benzoic acid to its corresponding acyl chloride. This intermediate reacts efficiently with the thiophene amine in inert solvents like toluene or tetrahydrofuran (THF).
  • Mixed Anhydride Strategy : Ethyl chloroformate or isobutyl chloroformate generates a reactive mixed anhydride in the presence of bases such as triethylamine. This method avoids moisture-sensitive intermediates, improving scalability.

Coupling Conditions :

  • Solvents: Aromatic hydrocarbons (toluene) or ethers (THF) are preferred for their inertness and ability to stabilize intermediates.
  • Temperature: Reactions proceed at 0–70°C, with higher temperatures (45–70°C) accelerating completion within 2–5 hours.
  • Workup: Post-reaction, the product is isolated via extraction with ethyl acetate or toluene, followed by crystallization using hydrobromic acid or p-toluenesulfonic acid.

Thiophene Ring Synthesis via Cyclization Reactions

The thiophene moiety is constructed prior to amide coupling. The Gewald reaction, a two-step condensation of ketones, sulfur, and cyanoacetates, is adapted to introduce the cyano and methyl groups.

Gewald Reaction Optimization :

  • Step 1 : Cyclocondensation of 3-oxopentane-2,4-dione with elemental sulfur and methyl cyanoacetate in ethanol at reflux yields 2-aminothiophene-3-carbonitrile.
  • Step 2 : Methylation at the 4- and 5-positions using methyl iodide and a base (e.g., potassium carbonate) in dimethylformamide (DMF) introduces the dimethyl groups.

Challenges :

  • Regioselectivity: Ensuring methylation occurs exclusively at the 4- and 5-positions requires careful stoichiometry and temperature control (40–60°C).
  • Purification: Column chromatography or recrystallization from ethanol removes byproducts like over-methylated derivatives.

Metal-Catalyzed Cross-Coupling for Carbamoyl Formation

Copper-catalyzed reactions enable direct coupling between pre-formed aromatic intermediates. This method, inspired by protocols for methyl 4-(trimethylsilyl)benzoate, leverages boronic esters and lithium methoxide.

Procedure :

  • Lithiation : 4-(Methoxycarbonyl)benzoic acid is treated with n-butyllithium at −78°C to form a reactive lithium salt.
  • Carbamoylation : Introduction of carbon dioxide gas generates a carboxylate intermediate, which reacts with 3-cyano-4,5-dimethylthiophen-2-amine in the presence of copper(I) chloride and 4,4′-dimethyl-2,2′-bipyridine.

Advantages :

  • High functional group tolerance.
  • Yields exceed 85% when using N,N-dimethylacetamide (DMA) as the solvent.

Industrial-Scale Considerations

Solvent and Catalyst Selection

Industrial processes prioritize cost-effectiveness and safety:

  • Solvents : 2-Propanol and toluene are favored for their low toxicity and ease of removal via distillation.
  • Catalysts : Copper cyanide (CuCN) and sodium cyanide (NaCN) enable efficient cyanation at 140–160°C, critical for introducing the thiophene’s cyano group.

Isolation and Purification

  • Acidic Salts : Adding hydrochloric acid or p-toluenesulfonic acid precipitates intermediates as stable salts, simplifying filtration.
  • Crystallization : Ethanol-water mixtures yield high-purity (>98%) final product.

Comparative Analysis of Synthetic Routes

Method Yield Purity Scalability Key Challenges
Direct Amide Coupling 75–85% >95% High Moisture sensitivity of acyl chloride
Gewald Cyclization 60–70% 90–95% Moderate Regioselective methylation
Metal-Catalyzed Coupling 85–92% >98% High Requires inert atmosphere

Reaction Optimization and Troubleshooting

Temperature Control

  • Low-Temperature Lithiation : Maintaining −78°C during lithiation prevents side reactions, ensuring high yields in metal-catalyzed routes.
  • Reflux Conditions : THF reflux (66°C) accelerates amide coupling but risks decomposition if prolonged beyond 5 hours.

Byproduct Management

  • Cyano Hydrolysis : Uncontrolled hydrolysis of the cyano group to carboxylic acid is mitigated by avoiding aqueous bases during workup.
  • Dimethylation Overshoot : Excess methyl iodide leads to tri-methylated byproducts, necessitating strict stoichiometric ratios.

Chemical Reactions Analysis

Methyl 4-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamoyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the cyano or carbamoyl groups, leading to the formation of various derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

Methyl 4-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamoyl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamoyl]benzoate involves its interaction with various molecular targets. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The thiophene ring can undergo π-π stacking interactions with aromatic residues in proteins, influencing enzyme activity or receptor binding. The carbamoyl group can form hydrogen bonds with biological molecules, affecting their function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Groups

The compound’s structural analogs fall into two categories:

  • Sulfonylurea-based methyl benzoates (e.g., metsulfuron methyl ester, ethametsulfuron methyl ester, triflusulfuron methyl ester): These feature a sulfonylurea bridge instead of a carbamoyl-thiophene group and are widely used as herbicides .
  • Imidazole-linked methyl benzoates (e.g., Methyl 4-((4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)carbamoyl)benzoate, 17b ): These retain the carbamoyl-benzoate core but replace the thiophene with an imidazole-containing phenyl group, often associated with bioactivity in pharmaceuticals .
Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents/Functional Groups Primary Application Synthesis Yield (if reported)
Methyl 4-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamoyl]benzoate Methyl benzoate Carbamoyl-thiophene (cyano, methyl substituents) Research compound (potential medicinal/materials use) Not reported
Metsulfuron methyl ester Methyl benzoate Sulfonylurea, triazine ring Herbicide Not reported
Ethametsulfuron methyl ester Methyl benzoate Sulfonylurea, ethoxy-methyl triazine Herbicide Not reported
17b (Methyl 4-((4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)carbamoyl)benzoate) Methyl benzoate Carbamoyl-phenyl-imidazole Pharmaceutical research 32%

Functional and Application Differences

  • Herbicidal Activity: Sulfonylurea analogs (e.g., metsulfuron methyl ester) inhibit acetolactate synthase (ALS), a key enzyme in plant amino acid biosynthesis . The target compound’s thiophene-carbamoyl structure lacks the sulfonylurea motif, suggesting divergent bioactivity.
  • Pharmaceutical Potential: Compound 17b’s imidazole group is associated with receptor binding (e.g., antihypertensive or antiviral agents). The target compound’s cyano-thiophene moiety may confer unique electronic properties or ligand interactions, though specific data are unavailable.

Physicochemical Properties

  • Solubility : Sulfonylurea herbicides exhibit moderate water solubility due to ionizable sulfonylurea groups, whereas the target compound’s hydrophobic thiophene and methyl groups may reduce aqueous solubility.
  • Stability: The cyano group in the thiophene ring could enhance stability against hydrolysis compared to the sulfonylurea bridge, which is prone to degradation in acidic soils .

Biological Activity

Methyl 4-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamoyl]benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C15H16N2O3S
Molecular Weight: 332.4 g/mol
IUPAC Name: this compound

The compound features a thiophene ring and a cyano group, contributing to its unique electronic properties and biological activity.

Synthesis

The synthesis typically involves multi-step organic reactions, including the formation of the thiophene ring followed by coupling with appropriate benzamide derivatives. The synthetic routes are optimized for high yield and purity, which are crucial for biological testing.

Antimicrobial Properties

Research indicates that compounds containing thiophene and cyano groups exhibit antimicrobial activity. For instance, studies have shown that similar thiophene derivatives can inhibit the growth of various bacterial strains. The presence of the cyano group may enhance this activity by facilitating interactions with microbial enzymes or membranes.

Anticancer Activity

Recent investigations into the anticancer potential of this compound have yielded promising results. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle regulators and apoptosis-related proteins.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibition of specific enzymes

The biological effects of this compound are believed to be mediated through multiple pathways:

  • Enzyme Interaction: The compound may interact with specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation: It could modulate receptor activity, influencing signaling pathways related to cell proliferation and survival.
  • Oxidative Stress Induction: The compound may increase reactive oxygen species (ROS) levels in cells, triggering apoptotic pathways.

Case Studies

  • Antimicrobial Testing: A study evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria using standard disk diffusion methods. The results indicated significant inhibition zones compared to control groups.
  • Cancer Cell Line Studies: Research involving human breast cancer cell lines (MCF-7) assessed the compound's cytotoxicity using the MTT assay. Results showed a dose-dependent decrease in cell viability, suggesting effective anticancer properties.

Q & A

Q. What are the recommended synthetic routes for Methyl 4-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamoyl]benzoate?

Methodological Answer: The synthesis typically involves multi-step reactions:

  • Step 1: Prepare the thiophene-2-carboxamide precursor via coupling of 3-cyano-4,5-dimethylthiophene-2-amine with 4-(methoxycarbonyl)benzoyl chloride. This reaction is conducted in anhydrous dichloromethane with a base like triethylamine to neutralize HCl byproducts .
  • Step 2: Optimize coupling efficiency using activating agents such as HATU or EDC in the presence of DMAP, ensuring high yields (70–85%) under nitrogen atmosphere .
  • Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity .

Q. How should researchers characterize the compound’s purity and structural integrity?

Methodological Answer:

  • Purity Analysis: Use HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm. Purity thresholds should exceed 98% for biological assays .
  • Structural Confirmation:
    • NMR Spectroscopy: ¹H and ¹³C NMR in DMSO-d6 to verify proton environments (e.g., methyl ester singlet at δ 3.8–3.9 ppm, thiophene protons at δ 6.7–7.1 ppm) .
    • Mass Spectrometry: High-resolution ESI-MS to confirm the molecular ion peak (expected m/z ~369.4) .
    • X-ray Crystallography: For unambiguous stereochemical assignment, use SHELXL for refinement (if single crystals are obtainable) .

Q. What safety protocols are critical during handling?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions due to acute toxicity risks (Category 4 for oral/dermal/inhalation) .
  • Exposure Control: Implement local exhaust ventilation and avoid skin contact. In case of exposure, rinse immediately with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. What advanced spectroscopic techniques elucidate electronic properties and reactivity?

Methodological Answer:

  • UV-Vis and Fluorescence Spectroscopy: Analyze π→π* transitions of the thiophene and benzoate moieties in ethanol. Excitation at 290 nm may reveal emission maxima (~420 nm), indicating potential for fluorescence-based applications .
  • Cyclic Voltammetry: Investigate redox behavior in acetonitrile/TBAP electrolyte. The cyano group may exhibit reduction peaks near −1.2 V vs. Ag/AgCl, informing electron-transfer pathways .
  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO-LUMO gap) and nucleophilic/electrophilic sites .

Q. How can computational methods predict biological target interactions?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2). The carbamoyl group may form hydrogen bonds with Arg120 and Tyr355, while the thiophene ring engages in hydrophobic interactions .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
  • QSAR Modeling: Correlate substituent effects (e.g., methyl vs. methoxy groups) with IC50 values from kinase inhibition assays to guide structural optimization .

Q. How do reaction conditions influence stereochemical outcomes in derivatives?

Methodological Answer:

  • Temperature Control: Lower temperatures (0–5°C) during acylation minimize racemization of chiral intermediates .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions, favoring regioselective substitution at the thiophene 2-position .
  • Catalytic Asymmetric Synthesis: Employ chiral catalysts like Jacobsen’s thiourea for enantioselective amide bond formation (e.g., 90% ee achieved with 5 mol% catalyst loading) .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Dose-Response Validation: Repeat assays (e.g., MTT for cytotoxicity) using standardized protocols (e.g., 48-hour exposure, 10–100 µM range) to confirm EC50 trends .
  • Metabolic Stability Testing: Incubate the compound with liver microsomes (human/rat) to assess CYP450-mediated degradation, which may explain variability in in vivo efficacy .
  • Epistatic Analysis: Use CRISPR-Cas9 to knockout putative targets (e.g., EGFR) in cell lines, confirming on-target effects via Western blotting .

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